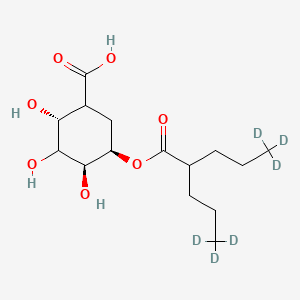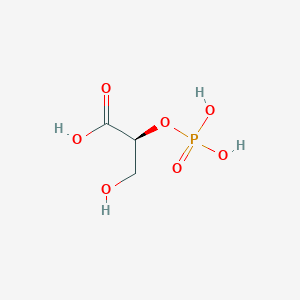
(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid is an organic compound that plays a significant role in various biochemical processes It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid typically involves the phosphorylation of glyceric acid. One common method includes the reaction of glyceric acid with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, which are optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glyceraldehyde or dihydroxyacetone, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is involved in metabolic pathways, such as glycolysis and the Calvin cycle.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and metabolic regulation.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, which are crucial for energy transfer and signal transduction in cells. The compound’s molecular targets include kinases and phosphatases, which regulate various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Glyceric Acid: A precursor in the synthesis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid.
Phosphoglyceric Acid: An intermediate in glycolysis and the Calvin cycle.
3-Hydroxypropionic Acid: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration and its role in phosphorylation reactions. Its ability to participate in both metabolic and synthetic pathways makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
23295-92-3 |
|---|---|
Molekularformel |
C3H7O7P |
Molekulargewicht |
186.06 g/mol |
IUPAC-Name |
(2S)-3-hydroxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
InChI-Schlüssel |
GXIURPTVHJPJLF-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)OP(=O)(O)O)O |
Kanonische SMILES |
C(C(C(=O)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)

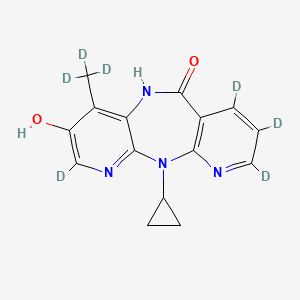

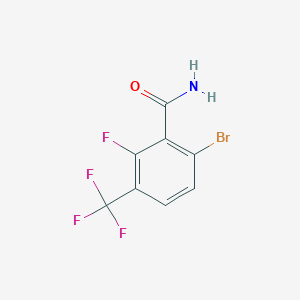
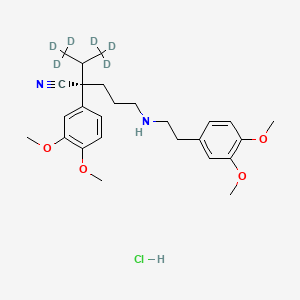
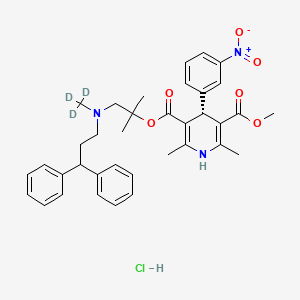
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
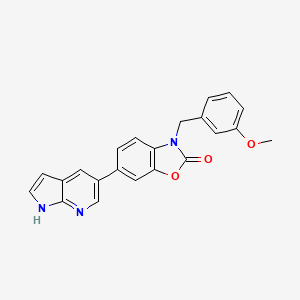
![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
